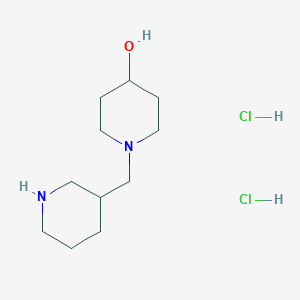

1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride

Vue d'ensemble

Description

1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride, commonly referred to as PMPD, is a synthetic compound with a variety of potential applications in scientific research. It is a white crystalline solid with a melting point of 125-127 °C and a solubility of 2.3 g/L in water at 25°C. PMPD is an alkylating agent that can be used to modify proteins, nucleic acids, and other molecules in order to study their structure and function. PMPD is also a powerful inhibitor of enzymes, making it an important tool for studying enzyme kinetics.

Applications De Recherche Scientifique

Synthesis and Drug Discovery : Piperidine derivatives, including spiropiperidines, have gained popularity in drug discovery due to their three-dimensional chemical space exploration potential. The methodology for constructing spiropiperidines, which could relate to the synthetic strategies applicable to 1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride, involves forming the spiro-ring on a preformed piperidine ring or vice versa. These synthetic approaches are critical for creating compounds with potential therapeutic applications (Griggs et al., 2018).

Pharmacological Importance of Piperidine Alkaloids : Piperidine alkaloids from various sources, including plants, have been recognized for their medicinal importance. These compounds exhibit a wide range of therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects. The structural diversity and pharmacological potential of these alkaloids suggest that derivatives like 1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride could have significant therapeutic value (Singh et al., 2021).

Bioactivity of Piperine and Related Compounds : Piperine, a well-known compound derived from black pepper, demonstrates a variety of bioactive effects, including antimicrobial, antioxidant, and anti-inflammatory properties. Its ability to enhance the bioavailability of therapeutic drugs highlights the potential for piperidine derivatives, including 1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride, to serve as bioenhancers or to possess inherent bioactive properties (Stojanović-Radić et al., 2019).

Chemical Interactions and Reactions : The reactivity of piperidine with other chemical groups, such as the nitro-group in aromatic nucleophilic substitution reactions, underscores the chemical versatility of piperidine derivatives. This reactivity is crucial for designing compounds with specific pharmacological activities, suggesting that 1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride could be tailored for targeted therapeutic applications (Pietra & Vitali, 1972).

Propriétés

IUPAC Name |

1-(piperidin-3-ylmethyl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.2ClH/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10;;/h10-12,14H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPPMWRJBWCLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCC(CC2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride | |

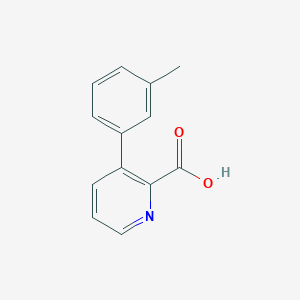

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)

![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1439822.png)